molecular formula C26H32N2O6 B11067497 3,3'-Ethane-1,2-diylbis(5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one)

3,3'-Ethane-1,2-diylbis(5-benzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one)

Cat. No.: B11067497
M. Wt: 468.5 g/mol
InChI Key: CEXVPGAEWLYXEM-UHFFFAOYSA-N
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Description

5-BENZYL-3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound characterized by its unique oxazolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the oxazolone ring, followed by the introduction of benzyl groups and hydroxyl functionalities. Common reagents used in these reactions include benzyl bromide, dimethylformamide (DMF), and sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxazolone ring can be reduced to form corresponding amines.

    Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzyl ketones, while reduction of the oxazolone ring can produce benzyl amines.

Scientific Research Applications

5-BENZYL-3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BENZYL-3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-BENZYL-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE: Shares the oxazolone core but lacks the additional benzyl and hydroxyl groups.

    3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE: Similar structure with variations in the substitution pattern.

Uniqueness

The uniqueness of 5-BENZYL-3-[2-(5-BENZYL-4-HYDROXY-4,5-DIMETHYL-2-OXO-1,3-OXAZOLAN-3-YL)ETHYL]-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

5-benzyl-3-[2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C26H32N2O6/c1-23(17-19-11-7-5-8-12-19)25(3,31)27(21(29)33-23)15-16-28-22(30)34-24(2,26(28,4)32)18-20-13-9-6-10-14-20/h5-14,31-32H,15-18H2,1-4H3

InChI Key

CEXVPGAEWLYXEM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)O1)CCN2C(=O)OC(C2(C)O)(C)CC3=CC=CC=C3)(C)O)CC4=CC=CC=C4

Origin of Product

United States

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